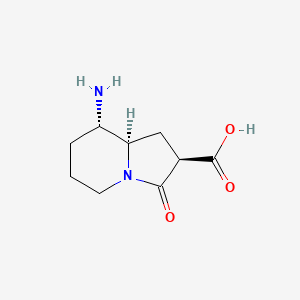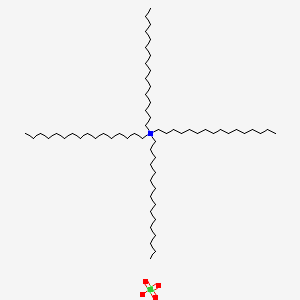![molecular formula C10H19NO2 B590624 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) CAS No. 127062-18-4](/img/new.no-structure.jpg)
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves multiple steps, typically starting with the preparation of the cyclopent[c]isoxazole ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopent[c]isoxazole derivatives with different substituents. These compounds share the core cyclopent[c]isoxazole structure but differ in their functional groups and overall properties .
Uniqueness
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
127062-18-4 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.267 |
Nom IUPAC |
(2R)-1-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9+,10-/m0/s1 |
Clé InChI |
DGUFDNAHYHDWIS-AEJSXWLSSA-N |
SMILES |
CCC(CN1C2CCCC2CO1)O |
Synonymes |
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)










